Cbgha
Description
Cbgha (Cannabigerohexolic Acid, C₂₃H₃₄O₄) is a phytocannabinoid analog classified as an analytical reference standard for research and forensic applications . Structurally, it features a hexyl side chain (C6), distinguishing it from shorter-chain cannabinoid acids like CBGA (Cannabigerolic Acid, C5). Its molecular weight is 374.5 g/mol, with solubility in polar solvents such as DMF (20 mg/mL), DMSO (11 mg/mL), and ethanol (20 mg/mL) . This compound is thermally stable at -20°C and exhibits >98% purity, validated by high-performance liquid chromatography (HPLC) . While non-psychoactive, its structural similarity to bioactive cannabinoids like CBGA and THCA (Tetrahydrocannabinolic Acid) makes it valuable for comparative studies in receptor binding, metabolic pathways, and synthetic biology.
Properties
Molecular Formula |
C23H34O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hexyl-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C23H34O4/c1-5-6-7-8-12-18-15-20(24)19(22(25)21(18)23(26)27)14-13-17(4)11-9-10-16(2)3/h10,13,15,24-25H,5-9,11-12,14H2,1-4H3,(H,26,27)/b17-13+ |
InChI Key |
DZRJYADBMRYKMJ-GHRIWEEISA-N |
Isomeric SMILES |
CCCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cannabigerohexolic Acid involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of solvents like dimethylformamide, dimethyl sulfoxide, and ethanol . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of Cannabigerohexolic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cannabigerohexolic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cannabigerohexolic Acid. These products are often used in further research and development applications .
Scientific Research Applications
Cannabigerohexolic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Industry: Used in the development of new pharmaceuticals and other products derived from cannabinoids.
Mechanism of Action
The mechanism of action of Cannabigerohexolic Acid involves its interaction with various molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), alpha-2 adrenergic receptors, serotonin 5-HT1A receptors, and peroxisome proliferator-activated receptors . These interactions lead to various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Comparison with Similar Compounds
Structural Analog: CBGA (Cannabigerolic Acid)
| Property | Cbgha | CBGA |
|---|---|---|
| Molecular Formula | C₂₃H₃₄O₄ | C₂₂H₃₂O₄ |
| Molecular Weight | 374.5 g/mol | 360.5 g/mol |
| Side Chain | Hexyl (C6) | Pentyl (C5) |
| Solubility (Ethanol) | 20 mg/mL | 15 mg/mL (estimated) |
| Research Applications | Analytical standard, forensic | Biosynthesis precursor |
Key Differences :
- Stability : CBGA is prone to decarboxylation under mild heating (e.g., 110°C), whereas this compound’s stability profile remains uncharacterized but likely superior due to its synthetic optimization .
Functional Analog: THCA (Tetrahydrocannabinolic Acid)
| Property | This compound | THCA |
|---|---|---|
| Molecular Formula | C₂₃H₃₄O₄ | C₂₂H₃₀O₄ |
| Molecular Weight | 374.5 g/mol | 358.5 g/mol |
| Bioactivity | Non-psychoactive | Psychoactive precursor (Δ⁹-THC) |
| Thermal Stability | Stable at -20°C | Decarboxylates at 100–120°C |
Key Differences :
- Pharmacological Role : THCA is a direct precursor to Δ⁹-THC, whereas this compound lacks psychoactive derivatives, making it safer for controlled analytical studies .
- Synthetic Utility : THCA is biosynthesized in cannabis trichomes, while this compound is chemically synthesized for reproducibility in lab settings .
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